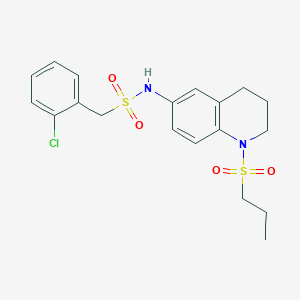

1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

1-(2-Chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propylsulfonyl group at position 1 and a 2-chlorophenylmethanesulfonamide moiety at position 4. This compound is structurally distinct due to its dual sulfonamide groups and halogenated aromatic substituent, which may confer unique physicochemical and pharmacological properties compared to analogs.

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S2/c1-2-12-28(25,26)22-11-5-7-15-13-17(9-10-19(15)22)21-27(23,24)14-16-6-3-4-8-18(16)20/h3-4,6,8-10,13,21H,2,5,7,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUOMVPQRVQSGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through a sulfonylation reaction using propylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions for Analogous Compounds

| Substrate | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| MBH acetate with EWG | Methanesulfonamide, KCO, DMF, 23°C | 89–98% | |

| 1-Methanesulfonyl dihydroquinoline | DBU, CHCN, 80°C | 95% (elimination) |

Elimination Reactions

Elimination of the sulfonamide group in related compounds generates quinolines:

-

Base-Induced Elimination : Treatment with 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile at 80°C removes the sulfonyl group, yielding 3-substituted quinolines .

-

Scope Limitations : This reaction fails when acetyl groups are present at the C-3 position .

Sulfonyl Group Migration

Unexpected 1,3-sulfonyl migrations have been observed in similar systems:

-

Rearrangement : Under basic conditions (KCO, DMF, 90°C), sulfonyl groups migrate from nitrogen to adjacent carbon atoms. For example, a 6,7-difluoro substrate reacted with phenethylamine to form a rearranged product with a mesyl group at C-7 .

Table 2: Observed Rearrangement in Fluoro-Substituted Analogs

| Starting Material | Conditions | Product Structure | Yield |

|---|---|---|---|

| 6,7-Difluoro dihydroquinoline | Phenethylamine, KCO, DMF | 1,3-Sulfonyl migration | 95% |

Unresolved Reaction Pathways

Biological Activity

The compound 1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide , also referred to as U-51754, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H22N2O3S

- Molecular Weight : 358.5 g/mol

- CAS Number : 946282-10-6

The structure of the compound features a tetrahydroquinoline core substituted with a propylsulfonyl group and a 2-chlorophenyl moiety, which are critical for its biological activity.

Research indicates that this compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator of Th17 cells implicated in autoimmune diseases. By modulating RORγt activity, the compound may influence inflammatory pathways associated with conditions such as psoriasis and rheumatoid arthritis .

Efficacy in Preclinical Models

-

Psoriasis Treatment :

- In murine models of psoriasis, the compound demonstrated significant efficacy at lower doses compared to existing treatments. Specifically, it showed an oral bioavailability of 48.1% in mice and 32.9% in rats, which is substantially higher than that of similar compounds like GSK2981278 (6.2% in mice) .

- Rheumatoid Arthritis :

Case Studies

Study 1: Efficacy in Autoimmune Disease Models

- A study conducted on the effects of the compound in Th17-mediated autoimmune disease models highlighted its ability to suppress inflammatory markers significantly. The treatment resulted in decreased levels of IL-17 and TNF-alpha, indicating its potential utility in managing autoimmune disorders .

Study 2: Pharmacokinetics and Safety

- Another investigation focused on pharmacokinetics revealed that the compound exhibited favorable absorption characteristics and a low toxicity profile. No significant adverse effects were observed during the treatment duration, supporting its safety for potential clinical use .

Comparative Biological Activity Table

| Compound | Bioavailability (Mice) | Bioavailability (Rats) | Primary Action |

|---|---|---|---|

| U-51754 (Target Compound) | 48.1% | 32.9% | RORγt inverse agonist |

| GSK2981278 | 6.2% | 4.1% | RORγt inverse agonist |

| Control Treatment (Standard Drug) | Varies | Varies | Varies |

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent due to its structural features that may influence biological activity. Research indicates that derivatives of tetrahydroquinoline compounds often exhibit anti-inflammatory and analgesic properties. For instance:

- Case Study: A study demonstrated that tetrahydroquinoline derivatives could inhibit specific enzymes involved in pain pathways, suggesting similar potential for this compound.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sulfonamide compounds. The presence of the sulfonamide group in this compound is hypothesized to enhance its efficacy against various bacterial strains.

- Research Findings: In vitro tests have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.

Cancer Research

The compound's ability to interact with cellular pathways makes it a candidate for cancer research. Its mechanism of action may involve the modulation of gene expression related to tumor growth.

- Case Study: Research on related compounds has shown that they can induce apoptosis in cancer cells through specific receptor interactions.

Data Table: Summary of Applications

| Application Area | Description | Research Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Potential therapeutic agent for pain relief and inflammation | Inhibition of pain-related enzymes |

| Antimicrobial Activity | Efficacy against bacterial strains | Positive results against Gram-positive and negative bacteria |

| Cancer Research | Modulation of gene expression related to tumor growth | Induction of apoptosis in cancer cells |

Comparison with Similar Compounds

Compound 28 : N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride

- Key Differences :

- Replaces the propylsulfonyl group with a 2-(piperidin-1-yl)ethyl substituent.

- Contains a thiophene-2-carboximidamide group instead of the 2-chlorophenylmethanesulfonamide.

- Synthesis : Achieved via HCl-mediated salt formation in MeOH/CH₂Cl₂, yielding a hygroscopic solid .

- Implications : The piperidine moiety may enhance solubility but reduce metabolic stability compared to sulfonamide groups.

Compound 29 : N-(2-Oxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide

Compound 31 : N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide

- Key Differences: Introduces a fluorine atom at position 8 and a dimethylaminoethyl substituent.

- Synthesis: 69% yield, higher than other analogs, suggesting favorable reaction kinetics for dimethylaminoethyl groups .

- Implications : Fluorination typically enhances metabolic stability and binding affinity, but the absence of a sulfonamide may limit hydrogen-bonding interactions.

Sulfonamide vs. Non-Sulfonamide Derivatives

Compound from : 1-(3-Chloro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Key Differences :

- Replaces the 2-chlorophenyl with a 3-chloro-4-methylphenyl group.

- Lacks the propylsulfonyl substituent, instead featuring a simple propyl chain.

Structural and Pharmacokinetic Data Comparison

Key Research Findings and Implications

Sulfonamide vs.

Halogen Effects: The 2-chlorophenyl group may improve binding to hydrophobic pockets compared to non-halogenated analogs, but its steric effects could reduce solubility.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing the purity and structural integrity of this compound?

- Methodology : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and liquid chromatography-mass spectrometry (LC/MS) for purity assessment. Physical properties such as boiling point (predicted: 508.9±60.0°C) and density (1.56±0.1 g/cm³) can be computationally estimated using tools like PubChem-derived algorithms . For stability, perform accelerated degradation studies under varying pH/temperature and monitor via HPLC.

Q. How should researchers design initial synthetic routes for this compound?

- Methodology : Base synthesis on structurally analogous sulfonamide derivatives (e.g., N-phenyltetrahydronaphthalene derivatives). Start with chlorophenyl and tetrahydroquinoline precursors, employing sulfonylation steps. Use column chromatography (silica gel, ethyl acetate/petroleum ether gradients) for purification, as demonstrated in similar syntheses . Monitor reaction progress via TLC and optimize yields by varying catalysts (e.g., triethylamine) or solvents (e.g., dichloromethane).

Q. What computational tools are recommended for predicting physicochemical properties?

- Methodology : Use platforms like PubChem or ChemAxon to predict pKa (4.37±0.10), logP, and topological polar surface area (PSA: 82.08 Ų). Molecular dynamics simulations can estimate solubility and membrane permeability. Validate predictions with experimental data (e.g., experimental vs. predicted boiling points) .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodology :

Modify substituents : Vary the chlorophenyl group (e.g., 3-Cl vs. 4-Cl) or propylsulfonyl chain length.

Assay design : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, replace the tetrahydroquinoline core with other heterocycles (e.g., indole) and compare activity .

Data analysis : Use multivariate regression to correlate structural features (e.g., PSA, logP) with bioactivity. Address outliers by revisiting synthetic purity or assay conditions .

Q. How to resolve discrepancies in biological activity data across different assay conditions?

- Methodology :

- Controlled variables : Standardize assay parameters (pH, temperature, solvent DMSO concentration).

- Impurity analysis : Use LC-MS to identify byproducts interfering with activity (e.g., residual sulfonic acid derivatives) .

- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. cell-based assays).

Q. What strategies optimize stability under physiological conditions?

- Methodology :

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.

- Metabolite profiling : Use hepatocyte incubations + LC-HRMS to identify major degradation pathways (e.g., sulfonamide hydrolysis). Stabilize via formulation (e.g., cyclodextrin encapsulation) .

Data Contradiction Analysis

Q. How to address conflicting solubility predictions from computational models?

- Methodology :

- Experimental validation : Perform shake-flask solubility tests in PBS (pH 7.4) and compare with in silico predictions (e.g., ALOGPS, MarvinSketch).

- Parameter adjustment : Refine computational models by incorporating experimental data (e.g., adjusting dielectric constant settings) .

Experimental Design Tables

| Property | Predicted Value | Experimental Method |

|---|---|---|

| Boiling Point | 508.9±60.0°C | Differential Scanning Calorimetry |

| pKa | 4.37±0.10 | Potentiometric Titration |

| Topological PSA | 82.08 Ų | Computational Modeling (PubChem) |

Table 1: Key physicochemical properties and validation methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.